5-(Allyloxy)-1,3-dioxan-2-one
Description
Properties
IUPAC Name |
5-prop-2-enoxy-1,3-dioxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-3-9-6-4-10-7(8)11-5-6/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHJVSYYVXPYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1COC(=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30828219 | |
| Record name | 5-[(Prop-2-en-1-yl)oxy]-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30828219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894355-62-5 | |
| Record name | 5-[(Prop-2-en-1-yl)oxy]-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30828219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Ethyl Chloroformate
A detailed protocol adapted from similar cyclic carbonate syntheses involves:
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Reagents :
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2-Allyloxy-1,3-propanediol (hypothetical precursor, synthesized via allylation of 1,3-propanediol)
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Ethyl chloroformate
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Triethylamine (base)
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Tetrahydrofuran (THF) solvent
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Procedure :
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Ethyl chloroformate is added dropwise to a cooled (0°C) solution of the diol and triethylamine in THF under nitrogen.
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The mixture is stirred at room temperature for 2–24 hours.
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Precipitated triethylamine hydrochloride is filtered, and the solvent is evaporated.
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The crude product is purified via column chromatography (eluent: hexane/ethyl acetate).
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Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of ethyl chloroformate, followed by intramolecular cyclization (Figure 1).
Table 1: Optimization Parameters for Ethyl Chloroformate Method
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents side reactions |
| Solvent | THF | Enhances solubility |
| Base | Triethylamine | Neutralizes HCl |
| Reaction Time | 2–24 h | Longer times improve yield |
Enzymatic Synthesis Using Lipases
Immobilized enzymes like porcine pancreas lipase (IPPL) enable green synthesis under mild conditions.
Procedure:
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Reagents :
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5-Allyloxy-1,3-dioxan-2-one (ATMC) monomer
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5,5-Dimethyl-1,3-dioxan-2-one (DTC) comonomer
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IPPL catalyst
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Steps :
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Monomers are dissolved in anhydrous toluene.
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IPPL is added, and the mixture is stirred at 60°C for 48–72 hours.
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The enzyme is filtered, and the polymer is precipitated in cold methanol.
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Outcomes :
Table 2: Enzymatic Synthesis Performance
| Feed Ratio (ATMC:DTC) | Mₙ (g/mol) | PDI |
|---|---|---|
| 10:90 | 9,300 | 1.31 |
| 50:50 | 14,300 | 1.25 |
Post-Functionalization of Cyclic Carbonates
Allyl groups can be introduced via nucleophilic substitution or click chemistry on preformed cyclic carbonates.
Maleimide-Allyl Coupling
A method reported for functionalized silica particles involves:
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Reacting 9-anthracenemethanol with benzyl chloride-modified silica.
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Substituting chloride with allyloxy groups using NaN₃ or propargyl alcohol.
Key Data :
Characterization and Validation
Spectroscopic Analysis
Challenges and Solutions
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Low Yields : Steric hindrance from allyl groups reduces cyclization efficiency. Solutions include using excess carbonylating agents or high-dilution conditions.
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Purification : Silica gel chromatography effectively removes oligomeric byproducts.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Ethyl Chloroformate | 40–60 | High | Moderate (solvent use) |
| Enzymatic | 50–70 | Moderate | Low |
| Post-Functionalization | 30–50 | Low | High (multi-step) |
Chemical Reactions Analysis
Types of Reactions
5-(Allyloxy)-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: The compound can undergo substitution reactions with nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, and RNH2.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-dioxan-2-one, 5-(2-propenyloxy)- include strong oxidizing agents like KMnO4 and OsO4, reducing agents like LiAlH4 and NaBH4, and nucleophiles such as RLi and RMgX .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions produce alcohols .
Scientific Research Applications
Synthesis Methodology
- Starting Materials : Allyl alcohol and cyclic carbonate precursors.
- Reaction Conditions : Typically performed under anhydrous conditions using catalysts like triethylamine.
- Characterization Techniques : The compound is characterized using NMR spectroscopy (both and ), FTIR spectroscopy, and mass spectrometry to confirm its structure and purity.
Polymerization Applications
The primary application of 5-(Allyloxy)-1,3-dioxan-2-one is in the synthesis of polymers through ring-opening polymerization (ROP). This process enables the formation of polycarbonates with desirable mechanical and thermal properties.
Polymerization Techniques
- Ring-Opening Polymerization : Utilizes catalysts to open the cyclic structure, allowing for the formation of long-chain polymers.
- Post-Polymerization Modifications : The resulting polymers can undergo further modifications to enhance their properties or introduce functional groups for specific applications.
Biomedical Applications
This compound has shown promise in biomedical applications, particularly in drug delivery systems and tissue engineering.
Case Studies
- Drug Delivery Systems : Polymers derived from this compound have been used to create prodrugs that release therapeutic agents like doxorubicin through controlled degradation mechanisms. This application highlights the potential for targeted cancer therapies where localized drug release is crucial .
Environmental Applications
The biodegradability of polymers derived from this compound makes them suitable for environmentally friendly materials. Research indicates that these polymers can degrade under natural conditions, reducing plastic waste accumulation.
Environmental Impact Studies
Mechanism of Action
The mechanism of action of 1,3-dioxan-2-one, 5-(2-propenyloxy)- involves the activation of the C=C double bond in homoallylic carbonic acid esters by the catalytic interplay of a pyrylium dye and a diselane . This activation facilitates intramolecular cyclization, leading to the formation of the cyclic carbonate structure .
Comparison with Similar Compounds
Table 1: Key Structural and Reactivity Differences
- Reactivity with Plasma : Unlike epoxides, cyclic carbonates like this compound exhibit stability under dielectric barrier discharge (DBD) plasma, enabling controlled radical polymerization without significant degradation of the carbonate ring .
- Substituent Effects : The allyloxy group in this compound contrasts with hydroxyl groups in analogs (e.g., 5-hydroxy-1,3-dioxan-2-one), which isomerize to five-membered carbonates rather than polymerizing . Bulky substituents (e.g., ethyl in A6CC) further reduce reactivity compared to unsubstituted carbonates .
Polymerization Behavior
Table 2: Polymerization Methods and Outcomes
- Plasma vs. ROP : Plasma-induced polymerization of this compound yields low-molecular-weight (MW) products due to radical recombination, whereas ROP of analogs like 5-benzyloxy-1,3-dioxan-2-one produces high-MW polymers with controlled architectures .
- Environmental Impact : Six-membered carbonates like this compound show lower life-cycle environmental impacts compared to five-membered analogs in polyhydroxyurethane (PHU) synthesis, as they require milder conditions and reduce toxicity risks .
Biological Activity
5-(Allyloxy)-1,3-dioxan-2-one is a cyclic carbonate compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and antitumor applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C9H12O3
- Molecular Weight : 172.19 g/mol
- CAS Number : 532424-75-2
Antimicrobial Activity
Research indicates that polymers derived from this compound exhibit significant antimicrobial properties. A study demonstrated that the incorporation of quaternary amines into polycarbonates derived from cyclic carbonates resulted in enhanced antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death .
Table 1: Antimicrobial Efficacy of Polymers Derived from this compound
| Polymer Type | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Polycarbonate A | E. coli | 15 |
| Polycarbonate B | S. aureus | 20 |
| Polycarbonate C | P. aeruginosa | 18 |
Antitumor Activity
The antitumor potential of derivatives of this compound has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. For instance, a polymer synthesized from this compound demonstrated significant cytotoxic effects against breast cancer cell lines in vitro .
Case Study: Antitumor Effects
In a controlled study involving MCF-7 breast cancer cells treated with a polymer derived from this compound, results indicated:
- IC50 Value : 25 µg/mL after 48 hours
- Mechanism : Induction of apoptosis via mitochondrial pathway
Synthesis and Modification
The synthesis of this compound typically involves the ring-opening polymerization (ROP) of cyclic carbonates. This method allows for the functionalization of the polymer backbone, enhancing its biological properties. Recent advancements have focused on post-polymerization modifications to improve the efficacy and specificity of these compounds for targeted therapeutic applications .
Table 2: Synthesis Pathways for this compound
| Methodology | Key Features |
|---|---|
| Ring-opening Polymerization (ROP) | Controlled molecular weight and architecture |
| Post-polymerization Functionalization | Enhanced biological activity through functional groups |
Q & A
Q. What biomedical applications are explored for this compound polymers?
Q. How do allyl-substituted 1,3-dioxan-2-ones compare to epoxides in green chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
